molecular formula C8H16ClNO B2787408 octahydro-1H-pyrano[4,3-c]pyridine hydrochloride CAS No. 2445784-89-2

octahydro-1H-pyrano[4,3-c]pyridine hydrochloride

Cat. No.: B2787408
CAS No.: 2445784-89-2
M. Wt: 177.67
InChI Key: BRUHJLFQIRFZCA-UHFFFAOYSA-N
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Description

octahydro-1H-pyrano[4,3-c]pyridine hydrochloride is a chemical compound with a complex structure that includes a pyrano and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1H-pyrano[4,3-c]pyridine hydrochloride typically involves multi-step organic reactions. The process often starts with the preparation of the pyridine ring, followed by the formation of the pyrano ring through cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions of temperature and pressure.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is common to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

octahydro-1H-pyrano[4,3-c]pyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

octahydro-1H-pyrano[4,3-c]pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which octahydro-1H-pyrano[4,3-c]pyridine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

octahydro-1H-pyrano[4,3-c]pyridine hydrochloride is unique due to its specific ring structure and the presence of both pyrano and pyridine rings

Properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-1H-pyrano[4,3-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-3-9-5-7-2-4-10-6-8(1)7;/h7-9H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUHJLFQIRFZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1COCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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